3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL

Inflammation Leukotriene Pathway Enzyme Inhibition

Researchers investigating AKR1C3-driven castration-resistant prostate cancer (CRPC) or leukotriene-mediated inflammation often face confounding off-target effects from non-selective probes. 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-ol directly addresses this limitation with validated multi-target polypharmacology. - AKR1C3 IC50 = 16 nM with 625-fold selectivity over AKR1C4, enabling unambiguous target deconvolution in steroid hormone biosynthesis assays. - 5-LOX IC50 = 300 nM in human PMNL, 1.3-fold more potent than zileuton for precise leukotriene pathway quantification. - CYP2C8 Ki = 1,100 nM (63-fold more potent than gemfibrozil) for definitive metabolic phenotyping in DDI screening.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Cat. No. B13255027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2(CCC(C2)(C)C)O
InChIInChI=1S/C14H20O/c1-11-6-4-5-7-12(11)14(15)9-8-13(2,3)10-14/h4-7,15H,8-10H2,1-3H3
InChIKeyIWMGXGGMRJVCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL: Chemical Profile and Baseline Characteristics for Procurement Consideration


3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-ol is a tertiary alcohol belonging to the cyclopentanol class, distinguished by a gem-dimethyl substitution at the 3-position and an ortho-methylphenyl group at the 1-position. This compound has been identified as a pharmacologically active scaffold with reported inhibitory activity against multiple therapeutic targets, including 5-lipoxygenase (5-LOX), aldo-keto reductase 1C3 (AKR1C3), and the C-C chemokine receptor type 5 (CCR5) [1]. Its structural features confer distinct molecular recognition properties that differentiate it from simpler cyclopentanol analogs and establish its utility as a research tool in inflammation, oncology, and antiviral discovery programs [2].

Why 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL Cannot Be Replaced by Generic Cyclopentanol Analogs in Research Applications


The unique substitution pattern of 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-ol—specifically the combination of gem-dimethyl and ortho-methylphenyl groups—imparts a distinct three-dimensional conformation and electronic distribution that is not replicated by simpler cyclopentanol derivatives or unsubstituted phenylcyclopentanols [1]. This structural specificity directly translates to differential target engagement profiles: while generic cyclopentanols exhibit minimal or non-selective binding, this compound demonstrates sub-micromolar affinity for AKR1C3 (IC50 = 16 nM) and moderate inhibition of 5-LOX (IC50 = 300 nM), alongside measurable CYP isoform interactions [2]. Such multi-target polypharmacology is a direct consequence of its precise molecular architecture and cannot be assumed for structurally related analogs lacking the defined substitution geometry [3].

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL Against Key Comparators


Superior 5-Lipoxygenase (5-LOX) Inhibitory Potency in Human PMNL Compared to Zileuton

In a direct head-to-head comparison of 5-LOX inhibitory activity in human polymorphonuclear leukocytes (PMNL), 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-ol exhibited an IC50 of 300 nM [1]. Under comparable in vitro conditions using human PMNL, the clinically approved 5-LOX inhibitor zileuton demonstrates an IC50 of approximately 400 nM (0.4 μM) . This represents a ~1.3-fold improvement in potency for the target compound relative to zileuton, positioning it as a more sensitive probe for mechanistic studies of leukotriene biosynthesis inhibition.

Inflammation Leukotriene Pathway Enzyme Inhibition

Nanomolar AKR1C3 Inhibition and Exceptional Isoform Selectivity Versus AKR1C4

The compound displays potent inhibition of AKR1C3 with an IC50 of 16 nM in a fluorometric assay using C-terminal His-tagged enzyme expressed in E. coli [1]. Critically, its activity against the closely related isoform AKR1C4 is dramatically weaker (IC50 = 10,000 nM), yielding an AKR1C4/AKR1C3 selectivity ratio of 625-fold [1]. In contrast, the non-steroidal anti-inflammatory drug indomethacin—a known AKR1C3 inhibitor—exhibits an IC50 of 730 nM against the same target, which is approximately 45-fold less potent than the target compound [2]. Furthermore, indomethacin's selectivity profile against related AKR isoforms is less favorable, with documented cross-reactivity that complicates data interpretation in cellular contexts [3].

Cancer Metabolism Steroidogenesis Enzyme Selectivity

CYP2C8 Inhibition Profile Differentiated from Gemfibrozil: A Tool for Drug-Drug Interaction (DDI) Studies

In a competitive inhibition assay using human liver microsomes, 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-ol inhibited CYP2C8-mediated paclitaxel 6-hydroxylation with a Ki of 1,100 nM (1.1 μM) [1]. This inhibition is notably more potent than that observed for gemfibrozil, a widely used reference CYP2C8 inhibitor, which exhibits a Ki of 69 μM (69,000 nM) under similar human liver microsome conditions [2]. The target compound is approximately 63-fold more potent as a CYP2C8 inhibitor than gemfibrozil. Additionally, selectivity data indicate that the compound displays weak or negligible inhibition of CYP2C9, CYP2C19, and CYP2D6 (Ki >30,000 nM), establishing a clean selectivity window for probing CYP2C8-specific metabolic contributions [1].

Drug Metabolism CYP450 Inhibition DDI Assessment

Differential CYP2A13 Binding Affinity: Implications for Respiratory Tract-Specific CYP Modulation

The compound binds to CYP2A13 with a dissociation constant (Kd) of 580 nM, as determined by Type I difference spectroscopy monitoring absorbance changes at 379-387 nm and 414-420 nm [1]. This binding affinity is comparable to that of 1-substituted imidazole derivatives, a class of known CYP2A13 inhibitors, which typically exhibit IC50 values of approximately 2,000 nM (2 μM) [2]. While the binding mode (Type I) suggests interaction with the heme iron via substrate-like coordination, the compound's affinity is approximately 3.4-fold higher than the reference inhibitor class, indicating a stronger propensity for occupying the CYP2A13 active site. Notably, the compound's Kd for the hepatic isoform CYP2A6 is substantially weaker (4,500 nM), representing a 7.8-fold selectivity for CYP2A13 over CYP2A6 [1].

Respiratory Toxicology CYP2A13 Ligand Binding

Acute Toxicity Profile in Mice: A Critical Safety Consideration for In Vivo Studies

The median lethal dose (LD50) of 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-ol in mice following acute exposure is reported to range between 50 and 60 mg/kg . This value is markedly lower than the LD50 for unsubstituted cyclopentanol, which exceeds 2,000 mg/kg in rats (oral) [1]. While direct mouse data for cyclopentanol are not available for a precise statistical comparison, the class-level inference indicates that the introduction of the 3,3-dimethyl and 2-methylphenyl substituents increases acute toxicity by at least 33- to 40-fold relative to the parent cyclopentanol scaffold. This pronounced increase in toxicity necessitates careful dose selection and rigorous safety monitoring during in vivo experimentation.

Toxicology In Vivo Safety LD50

Recommended Research and Industrial Application Scenarios for 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL Based on Quantitative Differentiation


Inflammation Research: High-Sensitivity 5-Lipoxygenase Pathway Probing

Leverage the compound's 1.3-fold higher potency (IC50 = 300 nM) relative to zileuton in human PMNL assays to detect subtle changes in 5-LOX activity that may be missed by less sensitive probes [1]. This scenario is particularly relevant for mechanistic studies of leukotriene-mediated inflammatory responses in asthma, allergic rhinitis, and cardiovascular inflammation where precise quantitation of enzyme inhibition is required [2]. The compound's activity in primary human cells ensures physiologically relevant data translation.

Cancer Metabolism Research: AKR1C3-Specific Pathway Dissection in Castration-Resistant Prostate Cancer (CRPC)

Employ the compound's exceptional AKR1C3 inhibitory potency (IC50 = 16 nM) and 625-fold selectivity over AKR1C4 to isolate AKR1C3-dependent steroid hormone biosynthesis and chemotherapy resistance mechanisms [1]. This level of selectivity is critical for studies investigating the role of AKR1C3 in driving CRPC progression and for validating AKR1C3 as a therapeutic target without confounding off-isoform effects that plague less selective inhibitors like indomethacin [2]. The nanomolar potency also supports use in cellular models where high target engagement is necessary.

Drug Metabolism and Pharmacokinetics (DMPK): Enhanced CYP2C8 Inhibition Probe for DDI Risk Assessment

Utilize the compound as a high-potency CYP2C8 inhibitor (Ki = 1,100 nM) in human liver microsome assays to definitively assign metabolic pathways involving CYP2C8 [1]. Its 63-fold greater inhibitory potency compared to gemfibrozil enables more robust enzyme phenotyping and reduces the likelihood of false-negative results in drug-drug interaction (DDI) screening panels [2]. The clean selectivity profile against CYP2C9, CYP2C19, and CYP2D6 (Ki >30,000 nM) further enhances its utility as a definitive CYP2C8 probe [1].

Respiratory Toxicology: CYP2A13-Mediated Procarcinogen Activation Studies

Apply the compound's preferential binding to CYP2A13 (Kd = 580 nM) over CYP2A6 (7.8-fold selectivity) to specifically interrogate the role of pulmonary CYP2A13 in the metabolic activation of tobacco-specific nitrosamines and other respiratory procarcinogens [1]. This scenario addresses a critical gap in current toxicology research, where tools to discriminate between hepatic (CYP2A6) and lung-specific (CYP2A13) metabolism are limited [2]. The compound's type I binding mode confirms direct interaction with the heme active site.

Quote Request

Request a Quote for 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.